molecular formula C9H8BrFO2 B1322106 Ethyl 4-bromo-2-fluorobenzoate CAS No. 474709-71-2

Ethyl 4-bromo-2-fluorobenzoate

Cat. No. B1322106
CAS RN: 474709-71-2
M. Wt: 247.06 g/mol
InChI Key: MVDINIAYLXTBKB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluorobenzoate, also known as 4-bromo-2-fluoro-benzoic acid ethyl ester, is a synthetic chemical compound with a molecular formula of C8H7BrFO2. It is used in a variety of scientific research applications, including organic synthesis and biochemical and physiological studies. This compound is a useful reagent for organic synthesis, as it can be used to synthesize other organic compounds. It is also used in biochemical and physiological studies, as it can be used to study the effects of certain drugs on the body.

Scientific Research Applications

Synthesis Applications

Ethyl 4-bromo-2-fluorobenzoate is utilized in various chemical syntheses. For example, it is involved in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives. This synthesis process demonstrates its utility in constructing complex organic structures, as detailed in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate (Pokhodylo & Obushak, 2019).

Environmental Biodegradation

This compound's derivatives, like 4-bromobenzoate, have been studied for their biodegradation. Alcaligenes denitrificans NTB-1, an organism previously isolated on 4-chlorobenzoate, can utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources. This highlights the potential environmental applications of these compounds in bioremediation processes (van den Tweel, Kok, & de Bont, 1987).

Radiopharmaceutical Synthesis

In radiopharmaceuticals, this compound is used as a precursor for creating diagnostic agents. For instance, it's involved in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which is used in protein labeling for medical imaging (Tang, Zeng, Yu, & Kabalka, 2008).

Chemical Reaction Research

This compound has been used to study novel chemical reactions, such as catalyst-free P-C coupling reactions in water under microwave irradiation, indicating its utility in exploring new synthetic methodologies (Jablonkai & Keglevich, 2015).

Electronic Material Development

This compound derivatives like 4-bromobenzoic acid are also significant in the development of electronic materials. For instance, they have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for applications in organic solar cells, demonstrating its potential in renewable energy technology (Tan, Zhou, Ji, Huang, & Chen, 2016).

Liquid Crystal Research

In the field of liquid crystal research, derivatives of this compound are utilized to study the properties of chiral liquid crystal materials. This research is pivotal for advancements in display technologies and materials science (Yu, Chang, & Wu, 2007).

Safety and Hazards

Ethyl 4-bromo-2-fluorobenzoate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust and vapors, and using in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known that bromo and fluoro groups in organic compounds often play a role in enhancing reactivity, altering binding affinity, or modulating bioavailability . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Action Environment

The action, efficacy, and stability of Ethyl 4-bromo-2-fluorobenzoate can be influenced by various environmental factors. These may include temperature, pH, presence of other compounds, and specific conditions within the biological system where the compound is active . Detailed studies are needed to understand how these factors influence the compound’s action.

properties

IUPAC Name

ethyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDINIAYLXTBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621812
Record name Ethyl 4-bromo-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474709-71-2
Record name 4-Bromo-2-fluorobenzoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474709-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-fluoro-, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-2-fluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 4-bromo-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-BROMO-2-FLUOROBENZOATE
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL) was added thionyl chloride (2.0 mL) at 0° C., and the mixture was stirred overnight at 70° C. To the reaction mixture was added saturated aqueous sodium hydrogencarbonate solution, the mixture was concentrated under reduced pressure, and the residue was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (3.30 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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